1,1-Dideuteriobutan-1-ol
Overview
Description
1,1-Dideuteriobutan-1-ol: is a deuterated analog of butan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in mechanistic studies and isotopic labeling experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dideuteriobutan-1-ol can be synthesized through the reduction of 1,1-dideuteriobutanal using deuterium gas in the presence of a suitable catalyst. Another method involves the deuteration of butan-1-ol using deuterium oxide (D₂O) in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,1-dideuteriobutanal. The process requires precise control of reaction conditions to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dideuteriobutan-1-ol undergoes various chemical reactions similar to those of butan-1-ol, including:
Oxidation: It can be oxidized to 1,1-dideuteriobutanal and further to 1,1-dideuteriobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1,1-dideuteriobutane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 1,1-dideuteriobutyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).
Major Products:
Oxidation: 1,1-Dideuteriobutanal, 1,1-Dideuteriobutanoic acid.
Reduction: 1,1-Dideuteriobutane.
Substitution: 1,1-Dideuteriobutyl halides.
Scientific Research Applications
Chemistry: 1,1-Dideuteriobutan-1-ol is used as an isotopic tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation and transformation of deuterium-labeled compounds.
Medicine: It is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various applications, including materials science and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dideuteriobutan-1-ol involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.
Molecular Targets and Pathways: In enzymatic reactions, this compound can be used to probe the active sites of enzymes and the specific steps in catalytic cycles. The presence of deuterium can alter the rate-determining steps, providing insights into the reaction mechanisms.
Comparison with Similar Compounds
Butan-1-ol: The non-deuterated analog of 1,1-dideuteriobutan-1-ol.
1,1-Dideuteriobutane: A fully reduced form of this compound.
1,1-Dideuteriobutanal: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable for isotopic labeling studies, allowing researchers to trace the movement and transformation of molecules in complex systems. The kinetic isotope effect also makes it a powerful tool for studying reaction mechanisms and enzyme kinetics.
Properties
IUPAC Name |
1,1-dideuteriobutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-APZFVMQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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